1-(Butan-2-yl)-4-nitro-1H-pyrazole
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Overview
Description
1-(Butan-2-yl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butan-2-yl group attached to the first carbon and a nitro group attached to the fourth carbon of the pyrazole ring
Preparation Methods
The synthesis of 1-(Butan-2-yl)-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropyrazole with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-nitropyrazole and butan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Butan-2-yl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine group using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various alkylating or arylating agents. Major products formed from these reactions include 1-(Butan-2-yl)-4-aminopyrazole and other substituted pyrazoles.
Scientific Research Applications
1-(Butan-2-yl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The butan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-(Butan-2-yl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(Butan-2-yl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the third position.
1-(Butan-2-yl)-4-amino-1H-pyrazole: The nitro group is replaced with an amino group.
1-(Butan-2-yl)-4-chloro-1H-pyrazole: The nitro group is replaced with a chloro group.
Properties
IUPAC Name |
1-butan-2-yl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-6(2)9-5-7(4-8-9)10(11)12/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGZYZUWVCOAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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